molecular formula C13H13NO2 B11888186 N-[(Naphthalen-2-yl)methyl]glycine CAS No. 88720-18-7

N-[(Naphthalen-2-yl)methyl]glycine

Katalognummer: B11888186
CAS-Nummer: 88720-18-7
Molekulargewicht: 215.25 g/mol
InChI-Schlüssel: HFCYVIPXTXOJHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((Naphthalen-2-ylmethyl)amino)acetic acid is an organic compound characterized by the presence of a naphthalene ring attached to an amino acetic acid moiety. This compound is known for its unique structural properties, which make it a valuable intermediate in organic synthesis and various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-((Naphthalen-2-ylmethyl)amino)acetic acid typically involves the reaction of naphthalene-2-carbaldehyde with glycine in the presence of a reducing agent. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 2-((Naphthalen-2-ylmethyl)amino)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2-((Naphthalen-2-ylmethyl)amino)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Wirkmechanismus

The mechanism of action of 2-((Naphthalen-2-ylmethyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

  • Naphthalene-2-carboxylic acid
  • Naphthalene-2-methylamine
  • Naphthalene-2-ylacetic acid

Comparison: 2-((Naphthalen-2-ylmethyl)amino)acetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Unlike naphthalene-2-carboxylic acid, which primarily undergoes carboxylation reactions, 2-((Naphthalen-2-ylmethyl)amino)acetic acid can participate in a broader range of reactions due to the presence of both amino and acetic acid functional groups .

This comprehensive overview highlights the significance of 2-((Naphthalen-2-ylmethyl)amino)acetic acid in various fields of research and industry. Its unique properties and versatile applications make it a compound of great interest to scientists and researchers.

Eigenschaften

CAS-Nummer

88720-18-7

Molekularformel

C13H13NO2

Molekulargewicht

215.25 g/mol

IUPAC-Name

2-(naphthalen-2-ylmethylamino)acetic acid

InChI

InChI=1S/C13H13NO2/c15-13(16)9-14-8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7,14H,8-9H2,(H,15,16)

InChI-Schlüssel

HFCYVIPXTXOJHS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C=C(C=CC2=C1)CNCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.